molecular formula C15H20BrNO2 B2481859 Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 133277-10-8

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B2481859
CAS No.: 133277-10-8
M. Wt: 326.234
InChI Key: UZFURLOGNBMQCD-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is an organic compound with the molecular formula C15H20BrNO2. It is a derivative of naphthalene, featuring a bromine atom and a tert-butyl carbamate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydronaphthalene with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require a polar aprotic solvent and may be catalyzed by transition metals.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the carbamate group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(6-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
  • Tert-butyl N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
  • Tert-butyl N-(6-iodo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Uniqueness

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFURLOGNBMQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133277-10-8
Record name tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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